molecular formula C10H22OS B165344 2-(Octylthio)ethanol CAS No. 3547-33-9

2-(Octylthio)ethanol

Cat. No.: B165344
CAS No.: 3547-33-9
M. Wt: 190.35 g/mol
InChI Key: KXPXKNBDCUOENF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-(Octylthio)ethanol, also known as R-874 , is a largely obsolete volatile insect repellent that was mainly used to control termite infestations . The primary targets of this compound are insects such as cockroaches and termites .

Mode of Action

It is known to act as a repellent , suggesting that it likely interferes with the sensory mechanisms of the target insects, making the environment unattractive or inhospitable to them.

Result of Action

The primary result of the action of this compound is the repulsion of insects, particularly termites and cockroaches . This leads to a decrease in the infestation of these pests in the treated areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Octylthio)ethanol can be synthesized through the reaction of octanethiol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide. The general reaction is as follows:

C8H17SH+C2H4OC8H17SC2H4OH\text{C}_8\text{H}_{17}\text{SH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_8\text{H}_{17}\text{S}\text{C}_2\text{H}_4\text{OH} C8​H17​SH+C2​H4​O→C8​H17​SC2​H4​OH

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can form esters.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Substitution: Acyl chlorides, alkyl halides, and other electrophiles.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Esters, ethers, and other substituted products.

    Reduction: Thiols and other reduced forms.

Scientific Research Applications

2-(Octylthio)ethanol has been used in various scientific research applications, including:

Comparison with Similar Compounds

  • 2-Hydroxyethyl octyl sulfide
  • β-Hydroxyethyl n-octyl sulfide
  • 2-(Oktylthio)ethanol

Comparison: 2-(Octylthio)ethanol is unique in its specific structure and properties. Compared to other similar compounds, it has a distinct balance of hydrophobic and hydrophilic regions, making it effective as an insect repellent. Its moderate toxicity to aquatic life and recognized irritant properties also distinguish it from other sulfur-containing compounds .

Properties

IUPAC Name

2-octylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22OS/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPXKNBDCUOENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032516
Record name 2-Hydroxyethyl octyl sulfide
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Molecular Weight

190.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-(octylthio)-
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CAS No.

3547-33-9
Record name 2-(Octylthio)ethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=3547-33-9
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Record name 2-(Octylthio)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octylthio)ethanol
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Record name Ethanol, 2-(octylthio)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxyethyl octyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032516
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Record name 2-(octylthio)ethanol
Source European Chemicals Agency (ECHA)
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Record name 2-(OCTYLTHIO)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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